molecular formula C25H24N2O3S B11416244 N-benzyl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

N-benzyl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B11416244
M. Wt: 432.5 g/mol
InChI Key: ZPGHZPBHRXJNCJ-UHFFFAOYSA-N
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Description

N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a benzyl group, a methoxyphenyl group, and a benzothiazepine ring in its structure makes it a unique molecule with significant pharmacological potential.

Preparation Methods

The synthesis of N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves several steps One common method includes the cyclization of appropriate precursors under controlled conditions The reaction typically starts with the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization to form the benzothiazepine ring

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often leading to the formation of simpler molecules.

Scientific Research Applications

N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various physiological effects, such as anti-inflammatory and antimicrobial actions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to interact with multiple biological targets.

Comparison with Similar Compounds

N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can be compared with other benzothiazepine derivatives, such as:

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clotiazepam: A benzodiazepine derivative with anxiolytic and sedative properties.

    Benzimidazole derivatives: Known for their antimicrobial and anti-inflammatory activities.

The uniqueness of N-BENZYL-2-[2-(4-METHOXYPHENYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

N-benzyl-2-[2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C25H24N2O3S/c1-30-20-13-11-19(12-14-20)23-15-25(29)27(21-9-5-6-10-22(21)31-23)17-24(28)26-16-18-7-3-2-4-8-18/h2-14,23H,15-17H2,1H3,(H,26,28)

InChI Key

ZPGHZPBHRXJNCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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